
3-Isopropyl-2,3-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2,3-dimethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H19N. It is a derivative of pyrrolidine, a five-membered ring structure with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2,3-dimethylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethylbutanal with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like toluene or dichloromethane, and requires heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-2,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Isopropyl-2,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 3-Isopropyl-2,3-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The stereochemistry and spatial orientation of the substituents play a crucial role in determining the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, with a simpler structure and broader applications.
2,3-Dimethylpyrrolidine: Lacks the isopropyl group, leading to different chemical and biological properties.
3-Isopropylpyrrolidine: Similar structure but without the additional methyl groups, affecting its reactivity and applications.
Uniqueness: 3-Isopropyl-2,3-dimethylpyrrolidine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These features make it a valuable compound for targeted applications in medicinal chemistry and industrial processes, where precise control over molecular interactions is essential .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,3-dimethyl-3-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-7(2)9(4)5-6-10-8(9)3/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
LQCNVJVDDLOANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


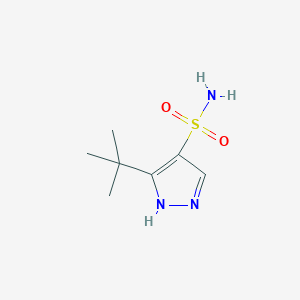
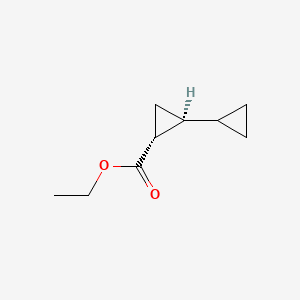
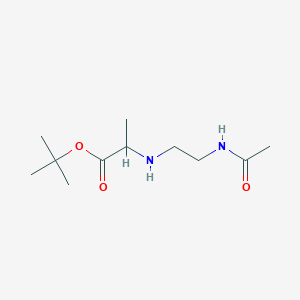

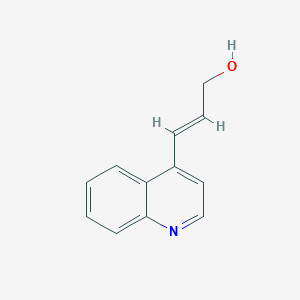
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)
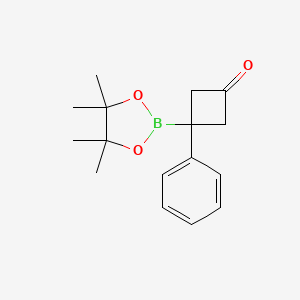
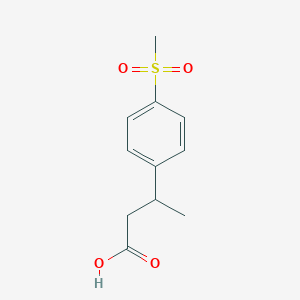
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
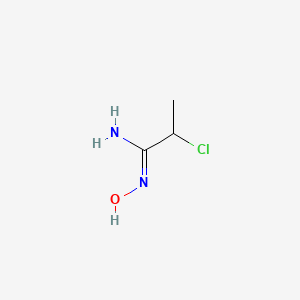
![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)

